molecular formula C17H24N4O2 B12874154 2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-amine

2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-amine

Cat. No.: B12874154
M. Wt: 316.4 g/mol
InChI Key: HMXPXPJUJKWCDR-HUUCEWRRSA-N
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Description

2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-amine is a complex organic compound that features a pyridine ring substituted with two oxazoline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-amine typically involves the reaction of 2,6-dichloropyridine with (S)-4-isopropyl-4,5-dihydrooxazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms on the pyridine ring are replaced by the oxazoline groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The oxazoline groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or acyl groups.

Scientific Research Applications

2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-amine has several scientific research applications:

    Chemistry: It can be used as a ligand in coordination chemistry to form metal complexes.

    Biology: The compound may serve as a building block for the synthesis of biologically active molecules.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-amine exerts its effects depends on its specific application. In coordination chemistry, it acts as a ligand, binding to metal ions through its nitrogen atoms. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(hydroxymethyl)pyridine: This compound features hydroxymethyl groups instead of oxazoline groups.

    2,6-Dichloropyridine: The starting material for the synthesis of 2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-amine.

    Pyridine derivatives: Various pyridine derivatives with different substituents can be compared based on their chemical properties and applications.

Uniqueness

This compound is unique due to the presence of oxazoline groups, which impart specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H24N4O2

Molecular Weight

316.4 g/mol

IUPAC Name

2,6-bis[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-4-amine

InChI

InChI=1S/C17H24N4O2/c1-9(2)14-7-22-16(20-14)12-5-11(18)6-13(19-12)17-21-15(8-23-17)10(3)4/h5-6,9-10,14-15H,7-8H2,1-4H3,(H2,18,19)/t14-,15-/m1/s1

InChI Key

HMXPXPJUJKWCDR-HUUCEWRRSA-N

Isomeric SMILES

CC(C)[C@H]1COC(=N1)C2=CC(=CC(=N2)C3=N[C@H](CO3)C(C)C)N

Canonical SMILES

CC(C)C1COC(=N1)C2=CC(=CC(=N2)C3=NC(CO3)C(C)C)N

Origin of Product

United States

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